molecular formula C8H6N2O2S B11901257 2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid

2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid

Cat. No.: B11901257
M. Wt: 194.21 g/mol
InChI Key: PBOKHEBJHAJCBQ-UHFFFAOYSA-N
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Description

2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a methyl substituent at the 2-position and a carboxylic acid group at the 4-position. This structure combines aromatic heterocycles with functional groups that enhance its utility in medicinal chemistry and materials science. The carboxylic acid moiety allows for derivatization into amides or esters, while the methyl group modulates electronic and steric properties, influencing solubility and biological interactions . The compound is cataloged by suppliers like CymitQuimica and is used as a building block for antimicrobial agents and other bioactive molecules .

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

2-methylthieno[3,2-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c1-4-9-5-2-3-13-7(5)6(10-4)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

PBOKHEBJHAJCBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)C(=O)O)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of 2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid. One effective method involves the Pd(dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method yields the desired product in 63-71% yields . Another approach includes the use of 2-nitrothiophenes as starting compounds, which are then reduced to form the target acids . Additionally, the inverse electron-demand Diels-Alder reaction from 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate has been employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.

    Reducing agents: Such as hydrogen gas (H₂) in the presence of a palladium catalyst for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid and related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
This compound Methyl (C2), carboxylic acid (C4) C₈H₆N₂O₂S 194.21 Antimicrobial agent precursor; enhanced lipophilicity
Thieno[3,2-d]pyrimidine-4-carboxylic acid No substituents, carboxylic acid (C4) C₇H₄N₂O₂S 180.19 Base structure for derivatization
2,4-Dichloro-6-methyl-thieno[3,2-d]pyrimidine Chloro (C2, C4), methyl (C6) C₇H₄Cl₂N₂S 219.09 Electrophilic reactivity for cross-coupling
7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid Methyl (C7), carboxylic acid (C4) C₈H₆N₂O₂S 194.21 Altered steric profile for target binding
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate tert-Butyl (C6), methyl ester (C4) C₁₃H₁₅N₂O₂S 271.34 Intermediate for hydrophobic derivatives
Thieno[2,3-d]pyrimidine-4-carboxylic acid amides Pyridyl amides (variable substituents) Variable Variable Antimicrobial activity against clinical strains
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (C2), methyl (C6), pyrimidine core C₆H₅ClN₂O₂ 188.57 Non-thieno analog; limited bioactivity

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Methyl vs. Positional Isomerism: 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid differs in methyl placement, which may alter steric interactions in enzyme binding compared to the 2-methyl isomer .

Functional Group Impact Carboxylic Acid vs. Ester: The free carboxylic acid group in this compound enables direct conjugation to amines, as seen in antimicrobial pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid . In contrast, ester derivatives (e.g., methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate) serve as lipophilic intermediates for prodrugs .

Biological Activity Thieno[2,3-d]pyrimidine-4-carboxylic acid amides exhibit broad-spectrum antimicrobial activity, with MIC values as low as 1 µg/mL against Staphylococcus aureus .

Synthetic Routes Microwave-assisted synthesis (e.g., coupling with thioglycolic acid) is employed for thieno-pyrimidine derivatives, offering rapid reaction times and high yields . Nucleophilic aromatic substitution (e.g., with thiophenol) is common for introducing sulfur-containing groups .

Biological Activity

2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C7H6N2O2S\text{C}_7\text{H}_6\text{N}_2\text{O}_2\text{S} and a molecular weight of 194.21 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core with a carboxylic acid group at the 4-position, which is crucial for its biological reactivity and interactions with biological targets .

Target Interactions

Research indicates that this compound primarily interacts with several key biological targets:

  • Vascular Endothelial Growth Factor (VEGF) : The compound inhibits VEGF receptor signaling pathways, which are critical in angiogenesis and tumor growth .
  • Platelet-Derived Growth Factor (PDGF) Receptor : It also affects PDGF receptor activity, contributing to its potential anti-cancer effects .

Biochemical Pathways

The inhibition of VEGF and PDGF receptors leads to disruptions in various signal transduction pathways associated with cell proliferation, migration, and survival. This action suggests a role in combating cancer metastasis and drug resistance .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies:

  • Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines showed significant anti-proliferative effects. For instance, one study reported an IC50 value of 13.42 μg/mL against MCF-7 cells .
  • Mechanism of Action : The compound induces cell cycle arrest in different phases depending on the cell type; G1 arrest was noted in MCF-7 cells while G2 arrest was observed in MDA-MB-231 cells .

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains and fungi. However, detailed studies are required to quantify these effects and understand the underlying mechanisms .

Structure-Activity Relationship (SAR)

The SAR studies focus on how modifications to the thieno[3,2-d]pyrimidine structure affect biological activity. Key findings include:

  • Substituting different groups at various positions on the pyrimidine ring can significantly enhance potency. For example, replacing morpholine with more hydrophobic groups increased activity by up to four-fold .
  • The presence of electron-withdrawing groups at specific positions may enhance binding affinity to target receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its structural properties. Its carboxylic acid group enhances solubility and facilitates interactions with biological macromolecules .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyCell LineIC50 ValueObservations
Study AMCF-713.42 μg/mLInduces G1 phase arrest
Study BMDA-MB-23152.56 μg/mLInduces G2 phase arrest
Study CBALB 3T3>1736 μg/mLLow cytotoxicity observed

These findings indicate that while the compound shows promise as an anticancer agent, it exhibits low toxicity towards normal cells, suggesting a favorable therapeutic index.

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